molecular formula C11H9BrN2O2S B2766587 2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 890082-07-2

2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B2766587
M. Wt: 313.17
InChI Key: BHUGJXNXMIEUPC-UHFFFAOYSA-N
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Description

4-Bromoaniline is a compound where an aniline molecule is substituted with a bromine atom on the para position . It’s used as a building block in the preparation of other compounds . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring.


Synthesis Analysis

The synthesis of 4-Bromoaniline involves a multi-step electrophilic aromatic substitution. The traditional synthetic method involves the steps of acetylation, bromination, and hydrolysis in that order .


Molecular Structure Analysis

The molecular formula of 4-Bromoaniline is C6H6BrN . It has an average mass of 172.023 Da and a Monoisotopic mass of 170.968353 Da .


Chemical Reactions Analysis

The synthesis of 4-Bromoaniline involves a multi-step electrophilic aromatic substitution. The traditional synthetic method involves the steps of acetylation, bromination, and hydrolysis in that order .


Physical And Chemical Properties Analysis

4-Bromoaniline has a density of 1.5 g/cm3 and a melting point of 60 to 64 °C . Its solubility in water is poor .

Scientific Research Applications

Heterocyclic γ-Amino Acids Synthesis

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), including structures similar to 2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid, are valuable in mimicking the secondary structures of proteins such as helices, β-sheets, turns, and β-hairpins. A versatile chemical route to orthogonally protected ATCs has been developed through cross-Claisen condensations, demonstrating the potential of these compounds in protein structure design and research (Mathieu et al., 2015).

Electronic Structure and Spectral Features Study

The study of 4-methylthiadiazole-5-carboxylic acid through density functional theory (DFT) offers insights into the electronic, structural, and spectroscopic properties of thiazole derivatives. This research, involving vibrational analysis and NBO analysis, provides a foundational understanding of the hydrogen bond strength and charge transfer, potentially applicable to similar compounds such as 2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid (Singh et al., 2019).

Organic Ionic Liquids (OILs) and Benzoin Condensation

Thiazole derivatives, through modifications like alkylation and anion exchange, have been shown to produce ionic liquids that promote the benzoin condensation of benzaldehyde. This application highlights the versatility of thiazole compounds in synthetic chemistry and catalysis (Davis & Forrester, 1999).

Antihypertensive α-Blocking Agents

Thiazole compounds, such as methyl 2-(thiazol-2-ylcarbamoyl)acetate, have been investigated for their potential as antihypertensive α-blocking agents. This research into the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases demonstrates the medicinal chemistry applications of thiazole derivatives (Abdel-Wahab et al., 2008).

Biomass-Derived Fluorescent Materials

The preparation of fluorescent materials from biomass-derived furfural and natural amino acid cysteine through cross-coupling reactions showcases an innovative application of thiazole derivatives. This research not only demonstrates the synthesis of photoluminescent compounds but also contributes to sustainable chemistry practices (Tanaka et al., 2015).

Safety And Hazards

4-Bromoaniline is harmful if swallowed, toxic in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure . It’s also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-(4-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2S/c1-6-9(10(15)16)17-11(13-6)14-8-4-2-7(12)3-5-8/h2-5H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUGJXNXMIEUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid

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